molecular formula C9H9BF3NO2 B11753646 (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B11753646
M. Wt: 230.98 g/mol
InChI Key: DRAAXUDIDRRPQO-UHFFFAOYSA-N
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Description

(6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C9H9BF3NO2. This compound is notable for its trifluoromethyl and cyclopropyl substituents on the pyridine ring, which impart unique chemical properties and reactivity. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For example, a brominated pyridine derivative can undergo lithium-halogen exchange using n-butyllithium, followed by reaction with a boron source such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry: In chemistry, (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a building block for the construction of biaryl structures, which are common motifs in many biologically active compounds .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound valuable in drug discovery .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties contribute to the development of materials with improved performance characteristics .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl and cyclopropyl groups in (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique steric and electronic properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable building block in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H9BF3NO2

Molecular Weight

230.98 g/mol

IUPAC Name

[6-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BF3NO2/c11-9(12,13)7-3-6(10(15)16)4-14-8(7)5-1-2-5/h3-5,15-16H,1-2H2

InChI Key

DRAAXUDIDRRPQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

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